4-Ethoxy-3-(trifluoromethyl)cinnamic acid

説明

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a chemical compound . It is used as a reagent in the synthesis of (poly)fluorinated neprilysin inhibitor . It is also applied in pesticides, medicines, dyes, and in functional materials preparation because of its excellent bioactive properties .

Synthesis Analysis

The synthesis of cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, has been a subject of research. For instance, cinnamic acids have been used in the development of biobased plastics . The synthesis of these compounds involves various chemical reactions, including E-Z isomerization and [2+2] cycloaddition reactions .Molecular Structure Analysis

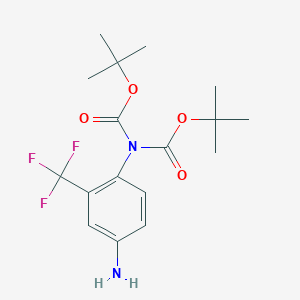

The molecular structure of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid consists of a cinnamic acid core with an ethoxy group at the 4-position and a trifluoromethyl group at the 3-position . The exact structure can be represented by the molecular formula C12H11F3O3 .Chemical Reactions Analysis

Cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, are known to undergo various chemical reactions. These include E-Z isomerization and [2+2] cycloaddition reactions . These reactions are crucial in the synthesis of biobased functional materials .Physical And Chemical Properties Analysis

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a white to pale yellow crystalline powder . It has a molecular weight of 216.16 g/mol . The compound is not likely mobile in the environment due to its low water solubility .科学的研究の応用

Synthesis and Chemical Properties

4-Ethoxy-cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, have shown numerous potential applications across different fields such as pharmacy, organic synthesis, and as corrosion inhibitors. The Verley-Doebner modification, a method for preparing cinnamic acid derivatives, highlights the utility of these compounds in organic chemistry, including their synthesis through specific reactions that enhance their chemical utility (Nguyen To Hoai et al., 2018).

Enzymatic Activity and Plant Biochemistry

4-Ethoxy-3-(trifluoromethyl)cinnamic acid and its analogues have been studied for their ability to elucidate the properties of enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H). These studies are crucial for understanding the regulation of phenylpropanoid biosynthesis and the enzymatic pathways that contribute to plant defense mechanisms and secondary metabolite production. For example, specific photoreactive cinnamic acid analogues have been synthesized to investigate the activity of PAL, an enzyme critical for plant metabolism and defense (M. Hashimoto, Y. Hatanaka, K. Nabeta, 2000; Hao Chen, Hanxiao Jiang, J. Morgan, 2007).

Cosmetic Applications

Cinnamic acid derivatives are extensively used in cosmetics, showcasing diverse functions including UV protection and antimicrobial activities. The versatility of these compounds, such as 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, underscores their importance in developing cosmetic formulations with added health benefits. This includes their role in skin conditioning, hair conditioning, and potentially in anti-aging and skin lightening products (A. Gunia-Krzyżak et al., 2018).

Pharmaceutical and Medicinal Chemistry

Cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, are being investigated for their therapeutic potential, particularly in anticancer research. These compounds have been recognized for their ability to act as inhibitors or modulators of biological pathways, showing promise as anticancer agents. This research direction reflects the broad potential of cinnamic acid derivatives in medicinal chemistry and drug development (P. De, M. Baltas, F. Bedos-Belval, 2011).

Safety And Hazards

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling this compound .

将来の方向性

The use of cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, in the synthesis of biobased functional materials is a promising area of research . These compounds have unique properties that make them suitable for the development of new materials. Future research may focus on exploring these properties further and developing new applications for these compounds .

特性

IUPAC Name |

(E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOQTODUBHURAA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-(trifluoromethyl)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)

![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)

![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)

![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)

![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)

![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)